[(Naphthalen-1-yl)imino](triphenyl)-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Naphthalen-1-yl)imino-lambda~5~-phosphane is a chemical compound that belongs to the class of tertiary phosphines These compounds are characterized by the presence of a phosphorus atom bonded to three phenyl groups and one naphthyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Naphthalen-1-yl)imino-lambda~5~-phosphane typically involves the reaction of naphthalen-1-ylamine with triphenylphosphine in the presence of a suitable catalyst. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation. The process involves heating the reactants to a specific temperature, often around 100-150°C, and maintaining the reaction for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of (Naphthalen-1-yl)imino-lambda~5~-phosphane may involve continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(Naphthalen-1-yl)imino-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form secondary phosphines.
Substitution: The phenyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Secondary phosphines.
Substitution: Various substituted phosphines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(Naphthalen-1-yl)imino-lambda~5~-phosphane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of (Naphthalen-1-yl)imino-lambda~5~-phosphane involves its interaction with specific molecular targets. The phosphorus atom in the compound can coordinate with metal centers, making it an effective ligand in catalysis. The naphthyl group provides additional stability and electronic properties, enhancing its reactivity and selectivity in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tri(1-naphthyl)phosphine: Similar structure but lacks the imino group.
Triphenylphosphine: Lacks the naphthyl group.
Naphthalen-1-ylamine: Contains the naphthyl group but lacks the phosphine moiety.
Uniqueness
(Naphthalen-1-yl)imino-lambda~5~-phosphane is unique due to the presence of both the naphthyl and triphenylphosphine moieties, which confer distinct electronic and steric properties. This combination makes it a versatile compound in various chemical applications, particularly in catalysis and material science.
Eigenschaften
CAS-Nummer |
40168-13-6 |
---|---|
Molekularformel |
C28H22NP |
Molekulargewicht |
403.5 g/mol |
IUPAC-Name |
naphthalen-1-ylimino(triphenyl)-λ5-phosphane |
InChI |
InChI=1S/C28H22NP/c1-4-15-24(16-5-1)30(25-17-6-2-7-18-25,26-19-8-3-9-20-26)29-28-22-12-14-23-13-10-11-21-27(23)28/h1-22H |
InChI-Schlüssel |
UJWKVECVKLFRLR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(=NC2=CC=CC3=CC=CC=C32)(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.